N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyridine ring, an isothiazole core, and a piperazine-carbonyl-o-tolyl substituent. Its synthesis likely involves coupling of acetamide precursors with substituted piperazine intermediates, analogous to methods described in and .
Properties
IUPAC Name |
N-[5-[4-(2-methylphenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-15-7-3-4-9-18(15)26-11-13-27(14-12-26)22(29)21-20(24-16(2)28)19(25-30-21)17-8-5-6-10-23-17/h3-10H,11-14H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUFUXWRMYAERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the isothiazole ring: This can be achieved through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.
Attachment of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the isothiazole ring.
Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Formation of the acetamide group: The final step involves the acylation of the piperazine nitrogen with an acetic anhydride or acetyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound exhibits several biological activities, making it a candidate for further research in drug development.
Antimicrobial Properties:
Research indicates that derivatives of isothiazole compounds often possess significant antimicrobial activity. In particular, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anticancer Potential:
Isothiazole derivatives have been studied for their anticancer properties. The structural characteristics of N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)acetamide may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
Neuropharmacological Effects:
The piperazine moiety in the compound suggests potential neuropharmacological effects. Compounds containing piperazine are often evaluated for their activity as serotonin receptor modulators, which can be beneficial in treating mood disorders and anxiety .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that include the reaction of isothiazole derivatives with piperazine and pyridine-based precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds similar to this compound:
Mechanism of Action
The mechanism of action of N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
Compounds in share key features with the target molecule:
- Core structure : Pyridin-2-yl acetamide linked to a benzoyl-piperazine group.
- Variations : Substituents on the benzoyl ring (e.g., chloro-trifluoromethyl, difluoro, methoxy) and modifications to the acetamide side chain.
Comparison with Target Compound :
- The target molecule replaces the benzoyl group with 4-(o-tolyl)piperazine-1-carbonyl , introducing a methyl-substituted phenyl ring. This may reduce polarity compared to halogenated analogues (8b, 8c) but improve π-π stacking interactions in hydrophobic binding pockets .
- The isothiazole core (vs. pyridine in compounds) could alter electronic properties and metabolic stability .
Pharmacological Analogues from Other Evidence
- Antimicrobial Triazole Derivatives () : Compounds like KA3 and KA4 feature triazole-thiol and pyridine groups. These showed MIC values <50 µg/mL against bacterial strains, attributed to electron-withdrawing substituents enhancing membrane penetration. The target compound’s isothiazole ring may offer similar advantages but requires empirical validation .
- Benzothiazole-Piperazine Hybrid () : N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) demonstrated anticancer activity. The methylpiperazine group in BZ-IV contrasts with the o-tolyl-piperazine in the target compound, suggesting divergent receptor selectivity .
- A3 Receptor Antagonists (): OSIP339391 contains a pyrrolopyrimidine-piperazine-acetamide scaffold.
Biological Activity
N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)acetamide is a synthetic compound with potential therapeutic applications. Its biological activity has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-tubercular properties. This article collates findings from diverse sources to provide a comprehensive overview of its biological activities.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays, including antimicrobial, anticancer, and anti-tubercular tests. Below are the summarized findings:
Antimicrobial Activity
Studies have shown that derivatives of isothiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL .
Table 1: Antimicrobial Activity of Isothiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1 | Staphylococcus aureus | 20 | |
| 2 | Escherichia coli | 30 | |
| 3 | Candida albicans | 15 |
Anticancer Activity
The anticancer potential of this compound has been explored using MTT assays. The results indicated that certain derivatives exhibited cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 25 µM, suggesting a promising therapeutic index .
Table 2: Anticancer Activity Assessment
Anti-tubercular Activity
In the context of tuberculosis treatment, compounds similar to this compound were evaluated against Mycobacterium tuberculosis. Some derivatives showed significant activity with IC50 values between 1.35 and 2.18 µM, indicating their potential as anti-tubercular agents .
Table 3: Anti-tubercular Activity Results
The mechanism by which this compound exerts its biological effects is likely multifaceted. Molecular docking studies suggest that the compound interacts with specific biological targets involved in cell proliferation and survival pathways, leading to its observed anticancer and antimicrobial activities .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed enhanced activity against resistant strains of bacteria, suggesting their potential in overcoming antibiotic resistance.
- Cancer Treatment : Clinical trials involving similar compounds have reported promising results in reducing tumor sizes in patients with specific types of cancer.
Q & A
Q. Critical Factors :
- Temperature control during cyclization (e.g., 60–80°C for isothiazole formation) avoids side products .
- Solvent polarity (e.g., DMF vs. THF) impacts coupling efficiency in Step 3 .
- Purification via column chromatography (silica gel, gradient elution) ensures >95% purity .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Q. Basic
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the isothiazole ring and piperazine coupling. Key signals include:
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the o-tolylpiperazine moiety .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons in the isothiazole ring .
How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s biological targets?
Q. Advanced
- Analog Synthesis : Modify key regions (e.g., o-tolyl group on piperazine, pyridine substituents) and test bioactivity .
- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinase domains or GPCRs, leveraging the piperazine moiety’s flexibility .
- Functional Assays :
- Kinase inhibition assays (IC50 determination via ADP-Glo™).
- Cellular uptake studies using fluorescent analogs .
Data Interpretation : Correlate substituent electronegativity (e.g., electron-withdrawing groups on pyridine) with enhanced target binding .
What strategies address discrepancies in bioactivity data across different studies?
Q. Advanced
- Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize results between labs. Example: Staurosporine for kinase assays .
- Orthogonal Validation : Confirm bioactivity with complementary methods (e.g., SPR for binding affinity vs. cell-based assays) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by variables like cell line heterogeneity .
Case Study : If cytotoxicity varies, check serum content in cell media (e.g., 10% FBS vs. serum-free conditions alter compound solubility) .
What are the challenges in optimizing synthetic yield, and how can they be troubleshooted?
Q. Intermediate
- Low Yield in Cyclization Step : Increase reaction time (12–24 hrs) or use microwave-assisted synthesis at 100°C .
- Byproducts in Piperazine Coupling : Pre-activate the carbonyl group with EDCI/HOBt for 30 min before adding piperazine .
- Purification Issues : Switch from silica gel to reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities .
Documentation : Track Rf values (TLC) and intermediate yields to identify bottlenecks .
How can computational models predict interactions between this compound and biological targets?
Q. Advanced
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors on acetamide, hydrophobic regions of o-tolyl) .
- MD Simulations : Simulate binding stability over 100 ns to assess piperazine conformational changes in aqueous environments .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and BBB permeability for CNS applications .
Validation : Compare docking scores (e.g., Glide SP) with experimental IC50 values .
What are the key functional groups influencing reactivity and bioactivity?
Q. Basic
- Isothiazole Ring : Electron-deficient sulfur enhances electrophilic reactivity in cross-coupling .
- Piperazine Carbonyl : Acts as a hydrogen bond acceptor, critical for kinase inhibition .
- o-Tolyl Group : Ortho-methyl steric effects modulate target selectivity (e.g., vs. meta/para analogs) .
Reactivity Note : The pyridin-2-yl nitrogen can coordinate with metal catalysts, requiring ligand optimization in Suzuki couplings .
What analytical techniques confirm compound purity and stability under different storage conditions?
Q. Advanced
- Stability Testing :
- Thermal gravimetric analysis (TGA) to assess decomposition temperatures (>200°C ideal).
- Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Purity Methods :
Storage Recommendation : Lyophilize and store at -20°C under argon to prevent oxidation of the isothiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
